molecular formula C13H24N2O4 B7985969 (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7985969
M. Wt: 272.34 g/mol
InChI Key: YROISFFGKOBCGY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxymethyl group, and a tert-butyl ester moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a carboxymethylating agent like chloroacetic acid.

    Attachment of the Methyl-amino Group: The methyl-amino group can be added through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl-amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the methyl-amino group.

    Reduction: Alcohol derivatives of the carboxyl group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in drug discovery and development.

Medicine

In medicine, ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with biological targets and versatile applications in various fields of research.

Properties

IUPAC Name

2-[methyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROISFFGKOBCGY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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